The synthesis of 1-cinnamoyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
Technical details indicate that conditions such as temperature control, solvent choice, and catalyst type significantly influence the reaction outcomes.
The molecular formula for 1-cinnamoyl-1,2,3,4-tetrahydroquinoline is , with a molecular weight of approximately 225.29 g/mol. The structure consists of a tetrahydroquinoline ring fused with a cinnamoyl group at one position.
1-Cinnamoyl-1,2,3,4-tetrahydroquinoline participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 1-cinnamoyl-1,2,3,4-tetrahydroquinoline largely depends on its biological target:
Data from recent studies indicate that its effectiveness may vary based on structural modifications and the presence of substituents on the aromatic ring .
Relevant data suggests that these properties can influence its handling and application in laboratory settings.
1-Cinnamoyl-1,2,3,4-tetrahydroquinoline has several scientific applications:
Research continues into optimizing its synthesis and enhancing its biological efficacy through structural modifications .
1-Cinnamoyl-1,2,3,4-tetrahydroquinoline is a chemically hybridized alkaloid featuring a tetrahydroquinoline core scaffold conjugated to a cinnamoyl pharmacophore via an amide linkage. This structural architecture confers distinctive electronic properties and three-dimensional topology that facilitates diverse molecular interactions. The compound exemplifies strategic molecular design principles in medicinal chemistry, merging privileged structural motifs to explore novel bioactive space. Its molecular framework serves as a versatile template for analog development targeting therapeutic applications, particularly in oncology and infectious disease [6].
Structurally, 1-cinnamoyl-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline class of nitrogenous heterocycles, characterized by a partially saturated quinoline system with a cinnamoyl substituent at the N1 position. The tetrahydroquinoline core consists of a benzene ring fused to a piperidine ring, creating a bicyclic system with reduced aromaticity compared to fully unsaturated quinolines. The cinnamoyl group [(E)-3-phenylprop-2-enoyl] introduces extended π-conjugation and stereochemical constraints due to its trans-configuration .
Table 1: Fundamental Structural Identifiers of 1-Cinnamoyl-1,2,3,4-Tetrahydroquinoline
Identifier Type | Value |
---|---|
Systematic IUPAC Name | (E)-1-(3,4-Dihydro-2H-quinolin-1-yl)-3-phenylprop-2-en-1-one |
Molecular Formula | C₁₈H₁₇NO |
Average Molecular Weight | 263.34 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, tertiary nitrogen) |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3 |
Topological Polar Surface Area | 20.3 Ų |
Tetrahydroquinoline chemistry emerged prominently in the late 19th century alongside developments in quinoline hydrogenation techniques. Early synthetic routes relied primarily on catalytic hydrogenation of quinoline precursors using heterogeneous catalysts like platinum oxide or nickel under high pressure. These methods, while effective, often suffered from reversibility issues and variable yields. The discovery that tetrahydroquinoline could function as a hydrogen-donor solvent in industrial processes like coal liquefaction spurred significant methodological refinements in the mid-20th century [6] [8].
The introduction of the cinnamoyl moiety to the tetrahydroquinoline scaffold represents a more recent strategic evolution in heterocyclic chemistry, emerging prominently in the late 20th century. This innovation leveraged advances in acylation chemistry, particularly Schotten-Baumann conditions or transition metal-catalyzed coupling reactions, enabling efficient N-cinnamoylation. The structural hybridization was motivated by the recognition that both the tetrahydroquinoline core and the cinnamoyl group are privileged pharmacophores in medicinal chemistry. The cinnamoyl group specifically introduces enhanced potential for π-π stacking interactions and configurational isomerism (E/Z), significantly expanding the compound's molecular interaction repertoire compared to simpler tetrahydroquinoline derivatives [6].
The tetrahydroquinoline scaffold is a recognized structural hallmark of numerous biologically significant alkaloids isolated from diverse natural sources including plants, fungi, and marine organisms. 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline serves as a designed analog of these natural products, strategically incorporating structural elements from both the tetrahydroquinoline alkaloids and cinnamoyl-containing natural products like the styryl lactones or phenylpropanoids [2] [6].
This molecular hybridization approach aims to capture synergistic bioactivity while optimizing drug-like properties. Natural tetrahydroquinoline alkaloids such as virantmycin (isolated from Streptomyces species, exhibiting antiviral activity) and angustureine (found in Galipea species, showing antiparasitic effects) provided the foundational inspiration. The cinnamoyl moiety, ubiquitous in phenylpropanoid natural products, contributes enhanced binding potential through extended conjugation and hydrophobic surface area. By tethering this moiety specifically to the nitrogen atom of the tetrahydroquinoline, chemists mimic naturally occurring N-acylated alkaloid derivatives while introducing novel stereoelectronic properties [2] [6].
Table 2: Representative Natural Tetrahydroquinoline Alkaloids and Relationship to 1-Cinnamoyl Analogs
Natural Tetrahydroquinoline Alkaloid | Source Organism | Key Structural Features | Bioactivity Relevance to 1-Cinnamoyl Analog |
---|---|---|---|
Virantmycin | Streptomyces spp. | Chlorinated tetrahydroquinoline, hexahydropyrimidine | Antiviral activity; Demonstrates scaffold potential for infection targeting |
Angustureine | Galipea officinalis | Simple alkyl-substituted tetrahydroquinoline | Antiparasitic activity; Validates core scaffold utility |
Galipinine | Galipea officinalis | Prenylated tetrahydroquinoline | Cytotoxic properties; Highlights anticancer potential |
Cuspareine | Galipea officinalis | Methoxy-substituted tetrahydroquinoline | Bioactivity influenced by aromatic ring substitution |
The structural architecture of 1-cinnamoyl-1,2,3,4-tetrahydroquinoline positions it as a high-value scaffold in modern bioactive molecule discovery. Its significance stems from its demonstrated potential to engage multiple biological targets relevant to human diseases, particularly cancer and microbial infections. The conjugated system facilitates interactions with hydrophobic pockets in target proteins, while the amide linkage provides a hydrogen-bonding anchor point [2] [3].
Anticancer Applications: The compound's structural relatives, particularly tetrahydroquinoline and tetrahydroisoquinoline derivatives, have shown compelling activity as modulators of apoptosis regulators (Bcl-2, Mcl-1) and transcription factors (NF-κB). Derivatives have been rationally designed as inhibitors of Bcl-2 family proteins, which are overexpressed in various cancers and confer resistance to apoptosis. Fluorescence polarization assays confirm that optimized analogs exhibit potent binding affinities (Ki values in low micromolar range) to Bcl-2 and Mcl-1, disrupting protein-protein interactions essential for cancer cell survival. Furthermore, mechanistic studies demonstrate induction of caspase-3 activation and dose-dependent apoptosis in cancer cell lines (e.g., Jurkat cells), validating the core mechanism [3] [5]. Tetrahydroquinoline-cinnamoyl hybrids also show promise as inhibitors of the NF-κB signaling pathway. Compound 5d (bearing a methoxy group), derived from this scaffold, exhibited potent anti-proliferative activity (GI₅₀ = 1.591 - 2.281 μM) across multiple human cancer cell lines. Its mechanism involves blocking the nuclear translocation of NF-κB, a critical step in its activation, thereby suppressing transcription of pro-survival and inflammatory genes [5].
Antimicrobial Properties: The inherent bioactivity of tetrahydroquinoline alkaloids against bacteria and fungi extends to synthetic analogs like the 1-cinnamoyl derivative. Research indicates significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. The mechanism likely involves disruption of microbial membrane integrity or interference with essential enzymes, although detailed target identification studies are ongoing. The cinnamoyl moiety is known for intrinsic antimicrobial properties, suggesting its contribution to the observed effects [2].
Neuroprotective Potential: Emerging research suggests that certain tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress and mitochondrial dysfunction, hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's. The antioxidant properties potentially conferred by the cinnamoyl group's ability to scavenge free radicals might contribute to this activity. While specific data on 1-cinnamoyl-1,2,3,4-tetrahydroquinoline in neuroprotection is developing, the structural analogy to known neuroprotective alkaloids supports its investigation in this domain .
Mechanistic Studies and Target Engagement: Understanding the interactions of this hybrid molecule with biological targets is crucial. Protein binding studies reveal its ability to interact with hydrophobic pockets in enzymes and receptors. Enzyme inhibition assays, particularly against kinases and regulators of apoptosis, highlight its potential as a lead structure. The compound serves as a versatile template for structure-activity relationship (SAR) explorations, where modifications to the tetrahydroquinoline ring (substitution pattern, saturation level) and the cinnamoyl group (aryl ring substituents, double bond geometry) are systematically investigated to optimize potency, selectivity, and pharmacokinetic properties [3].
Table 3: Key Biological Activities and Research Findings for 1-Cinnamoyl-1,2,3,4-Tetrahydroquinoline and Related Derivatives
Biological Activity | Key Findings & Mechanisms | Significance in Drug Discovery |
---|---|---|
Anticancer (Apoptosis Induction) | Inhibition of Bcl-2/Mcl-1 proteins (Ki ~ µM range); Caspase-3 activation; Dose-dependent apoptosis in Jurkat cells | Targets anti-apoptotic proteins overexpressed in cancers; Overcomes treatment resistance |
Anticancer (NF-κB Pathway Inhibition) | Blockade of NF-κB nuclear translocation; Potent anti-proliferative activity (GI₅₀ ~1.6-2.3 µM) | Suppresses pro-survival and inflammatory signaling in cancer cells |
Antimicrobial Activity | Significant antibacterial and antifungal effects; Potential membrane disruption/enzyme inhibition | Addresses need for novel antibiotics against resistant pathogens |
Neuroprotective Effects | Protection against oxidative stress in neuronal models (proposed mechanism) | Potential application in neurodegenerative disease therapeutics |
Protein Binding & Enzyme Inhibition | Demonstrated interaction with hydrophobic protein pockets; Modulation of key enzyme activities | Validates target engagement; Provides basis for rational optimization |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: